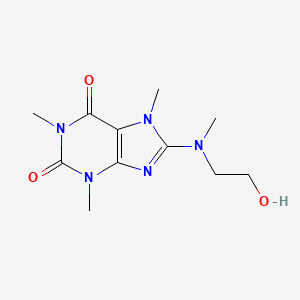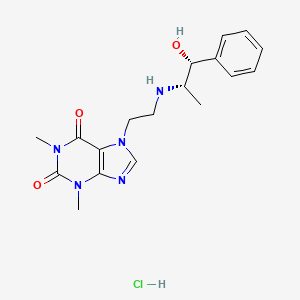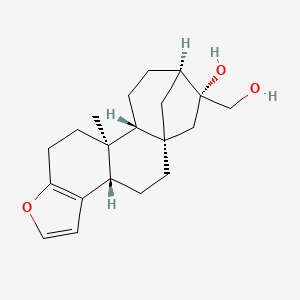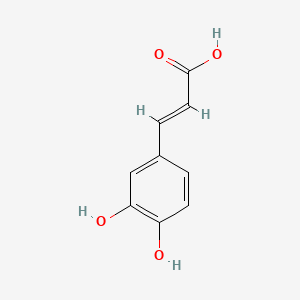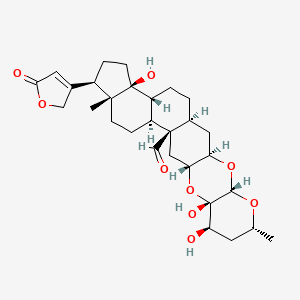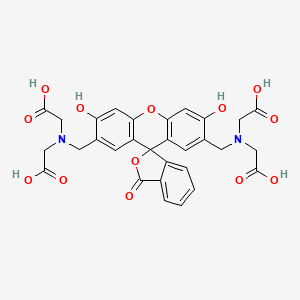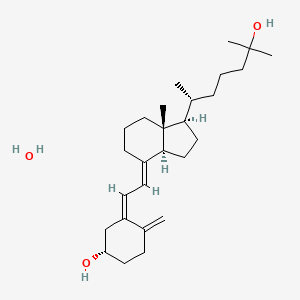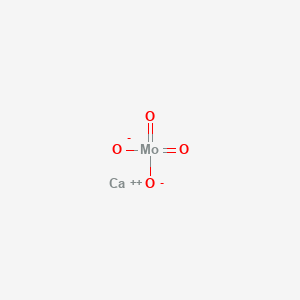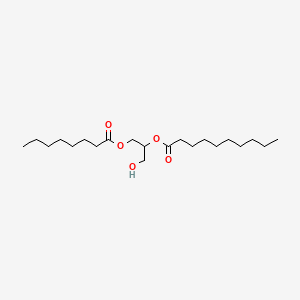
Decansäure, Ester mit 1,2,3-Propantriol Octanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Decanoic acid, when combined with ethanol and low pH conditions, exhibits toxicity towards yeast, specifically Saccharomyces cerevisiae. This toxicity leads to the activation of various resistance mechanisms in yeast, involving key genes in oxidative stress responses and beta-oxidation pathways.Wissenschaftliche Forschungsanwendungen
Kosmetik- und Hautpflegeprodukte
Aufgrund seiner weichmachenden Eigenschaften wird Decansäure, Ester mit 1,2,3-Propantriol Octanoat in kosmetischen Formulierungen verwendet. Es hilft, die Haut zu weich zu machen, und wird in Produkten wie Feuchtigkeitscremes und Spülungen eingesetzt, wo es auch als Viskositätsvermittler wirkt .
Anwendungen in der Lebensmittelindustrie
Diese Verbindung wird als Lebensmittelzusatzstoff aufgrund ihrer antimikrobiellen Eigenschaften eingesetzt, die zur Konservierung von Lebensmitteln beitragen, indem sie den Verderb durch Bakterien, Hefe und Schimmelpilze verhindern. Sie wird auch zur Verbesserung des Geschmacks und als Bestandteil von Lebensmittelverpackungsmaterialien verwendet, um die Haltbarkeit zu verlängern .
Pharmazeutische Anwendungen
In Pharmazeutika dient es als Hilfsstoff, der zur Stabilisierung und Verbesserung der Abgabe von Wirkstoffen in Medikamenten beiträgt. Es wird auch hinsichtlich seines Potenzials in kontrollierten Wirkstofffreigabe-Systemen erforscht .
Safety and Hazards
Wirkmechanismus
Target of Action
Decanoic acid, ester with 1,2,3-propanetriol octanoate, also known as Glycerides, mixed decanoyl and octanoyl , is a type of triglyceride. Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver . The primary targets of this compound are therefore the fat cells (adipocytes) and the liver.
Mode of Action
Lipolysis is the breakdown of triglycerides into glycerol and free fatty acids, which can then be used by the body for energy .
Biochemical Pathways
The main biochemical pathway involved in the metabolism of Decanoic acid, ester with 1,2,3-propanetriol octanoate is likely to be the lipolysis pathway. In this pathway, the triglyceride is broken down into glycerol and free fatty acids, which can then enter the citric acid cycle (also known as the Krebs cycle or TCA cycle) to be oxidized for energy .
Pharmacokinetics
As a type of triglyceride, it can be inferred that it is absorbed in the intestines, transported in the bloodstream, and stored in adipose tissue until needed for energy .
Result of Action
The result of the action of Decanoic acid, ester with 1,2,3-propanetriol octanoate is the provision of energy for the body. When the triglyceride is broken down through lipolysis, the resulting glycerol and free fatty acids can be oxidized in the citric acid cycle to produce ATP, the body’s main energy currency .
Action Environment
The action of Decanoic acid, ester with 1,2,3-propanetriol octanoate is influenced by various environmental factors. For instance, the rate of lipolysis can be affected by factors such as diet, exercise, and hormonal regulation . Furthermore, it is noted that this compound forms an occlusive barrier, making it an ideal choice for moisturizers , indicating that its efficacy and stability may also be influenced by environmental factors such as temperature and humidity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Decanoic acid, ester with 1,2,3-propanetriol octanoate involves esterification of Decanoic acid with 1,2,3-propanetriol octanoate in the presence of a catalyst.", "Starting Materials": [ "Decanoic acid", "1,2,3-propanetriol octanoate", "Catalyst" ], "Reaction": [ "Add Decanoic acid and 1,2,3-propanetriol octanoate to a reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of about 150-180°C", "Maintain the temperature for about 4-6 hours while stirring the mixture", "Cool the reaction mixture and extract the ester using a suitable solvent", "Purify the ester by distillation or column chromatography" ] } | |
CAS-Nummer |
65381-09-1 |
Molekularformel |
C21H40O5 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
(1-hydroxy-3-octanoyloxypropan-2-yl) decanoate |
InChI |
InChI=1S/C21H40O5/c1-3-5-7-9-10-12-14-16-21(24)26-19(17-22)18-25-20(23)15-13-11-8-6-4-2/h19,22H,3-18H2,1-2H3 |
InChI-Schlüssel |
YOYOQXRPUDEPAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC |
Kanonische SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
85409-09-2 65381-09-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Caprylic/capric triglyceride; Caprylic acid, capric acid triglyceride; Glycerol octanoate decanoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



